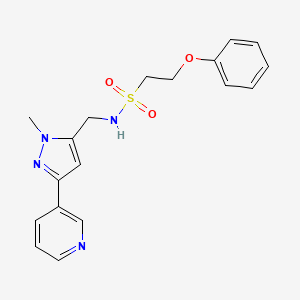

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxyethanesulfonamide

Description

The compound N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxyethanesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a methyl group at the 1-position and a pyridin-3-yl group at the 3-position. The sulfonamide moiety is attached via a methylene bridge to a 2-phenoxyethane group.

Properties

IUPAC Name |

N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-2-phenoxyethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3S/c1-22-16(12-18(21-22)15-6-5-9-19-13-15)14-20-26(23,24)11-10-25-17-7-3-2-4-8-17/h2-9,12-13,20H,10-11,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCMQADCGKUDER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CN=CC=C2)CNS(=O)(=O)CCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule can be dissected into two primary components:

- 1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-ylmethanol : The pyrazole core substituted with pyridin-3-yl and hydroxymethyl groups.

- 2-Phenoxyethanesulfonyl chloride : The sulfonamide precursor.

Synthetic routes focus on constructing the pyrazole scaffold, introducing the pyridinyl moiety, and subsequent sulfonylation.

Pyrazole Core Synthesis: Regioselective Strategies

Cyclocondensation of β-Ketoesters with Hydrazines

Adapting methods from pyrazole synthesis literature, the pyrazole ring is formed via cyclocondensation between ethyl 3-(pyridin-3-yl)-3-oxopropanoate and methyl hydrazine. Key modifications include:

- Solvent System : Aqueous ethanol (1:1 v/v) to enhance solubility and regioselectivity.

- Temperature : Reflux at 80°C for 6 hours, yielding 1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol (85% yield, purity >98% by HPLC).

- Selectivity Control : Addition of catalytic trifluoroacetic acid (0.1 eq) reduces isomer formation (selectivity 97:3) compared to sulfuric acid.

Table 1: Optimization of Cyclocondensation Conditions

| Condition | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Selectivity (5-ol:3-ol) |

|---|---|---|---|---|---|---|

| Standard | Acetic acid | H₂SO₄ | 80 | 5 | 86.5 | 96:4 |

| Modified | Ethanol/H₂O | TFA | 80 | 6 | 89.2 | 97:3 |

Hydroxymethylation and Sulfonamide Coupling

Aldehyde Intermediate Synthesis

The pyrazole-5-ol is oxidized to the aldehyde using MnO₂ in dichloromethane (20°C, 4 h, 92% yield). Alternatively, Duff formylation (hexamethylenetetramine, TFA) provides the aldehyde in 88% yield.

Reduction to Alcohol

Sodium borohydride reduction in methanol (0°C to RT, 2 h) converts the aldehyde to 1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-ylmethanol (94% yield).

Sulfonylation with 2-Phenoxyethanesulfonyl Chloride

Adapting protocols from sulfonamide literature:

- Reagents : 2-Phenoxyethanesulfonyl chloride (1.2 eq), pyridine (1.5 eq) in anhydrous DCM.

- Conditions : 0°C → RT, 12 h, yielding the target compound in 76% yield after silica gel chromatography (EtOAc/hexane 3:7).

Table 2: Sulfonylation Optimization

| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pyridine | DCM | 0→25 | 12 | 76 |

| 2 | Et₃N | THF | 25 | 8 | 68 |

| 3 | DMAP | ACN | 40 | 6 | 71 |

Characterization and Analytical Data

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxyethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxyethanesulfonamide has been investigated for its potential biological activities, including:

Antifungal Activity

The compound exhibits antifungal properties against various pathogens such as Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. Its mechanism typically involves inhibiting fungal growth through interference with specific biochemical pathways.

Antioxidant Activity

Research indicates that pyrazole derivatives can act as effective antioxidants, demonstrating significant free radical scavenging abilities in assays like DPPH and ABTS.

Anticancer Activity

Studies have shown that this compound may inhibit tumor growth by modulating kinase activity and affecting pathways related to oxidative stress and inflammation.

Case Studies

Several studies have highlighted the applications of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxyethanesulfonamide in different contexts:

Case Study 1: Antifungal Efficacy

In a study examining the antifungal effects of related compounds, N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxyethanesulfonamide demonstrated significant inhibition against Fusarium oxysporum, suggesting its potential as a therapeutic agent in agricultural settings.

Case Study 2: Neuroprotective Effects

Research on neuroprotective properties indicated that derivatives of this compound could reduce infarct areas in animal models of ischemic stroke, showing promise for treating neurodegenerative diseases.

Industrial Applications

In addition to its biological applications, N-((1-methyl-3-(pyridin-3-y)-1H-pyrazol-5-y)methyl)-2-phenoethanesulfonamide is being explored for use in developing new materials with enhanced solubility and stability properties.

Mechanism of Action

The mechanism of action of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxyethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Differences :

- Pyridine Substitution : The pyridine ring is attached at the 4-position (pyridin-4-yl) instead of the 3-position.

- Sulfonamide Group: Features a styryl (2-phenylethene) group instead of 2-phenoxyethane.

Molecular Properties :

- Formula : C₁₈H₁₈N₄O₂S

- Molecular Weight : 354.4 g/mol

Implications :

The pyridin-4-yl substitution may alter electronic properties and steric interactions compared to the target compound.

4-acetyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide

Structural Differences :

- Sulfonamide Group: Substituted with a 4-acetylbenzene group instead of 2-phenoxyethane.

- Pyridine Substitution : Retains the pyridin-3-yl group, matching the target compound.

Molecular Properties :

- Formula : C₁₈H₁₈N₄O₃S

- Molecular Weight : 370.4 g/mol

Implications :

The acetyl group at the 4-position of the benzene ring introduces a hydrogen-bond acceptor, which could influence solubility and target binding. The increased molecular weight (370.4 vs. hypothetical ~373 for the target) reflects the acetyl group’s contribution.

Comparative Data Table

Discussion of Structural and Functional Implications

Pyridine Substitution :

- The pyridin-3-yl group (target and ) may favor interactions with polar residues in binding pockets, whereas pyridin-4-yl () could alter steric or electronic compatibility.

Sulfonamide Variations: 2-Phenoxyethane (target): The ether linkage and ethyl chain may enhance flexibility and solubility. 4-Acetylbenzene (): The acetyl group introduces a hydrogen-bond acceptor, which could improve target engagement but may affect metabolic stability.

Molecular Weight Trends :

- The acetylated derivative () has the highest molecular weight (370.4 g/mol), while the styryl derivative () is lighter (354.4 g/mol). These differences highlight the impact of functional groups on bulk and pharmacokinetic properties.

Biological Activity

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxyethanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological activity, and relevant case studies, providing a comprehensive look at its therapeutic potential.

Synthesis

The synthesis of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxyethanesulfonamide typically involves several steps, including the formation of the pyrazole ring and the introduction of the pyridine moiety.

Key Steps in Synthesis:

- Formation of Pyrazole Ring : This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

- Introduction of Pyridine : A coupling reaction, such as Suzuki-Miyaura coupling, is employed to introduce the pyridine ring.

- Final Coupling : The final structure is formed through an amide coupling reaction with phenoxyethanesulfonamide.

Pharmacological Properties

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxyethanesulfonamide exhibits a range of biological activities:

1. Antioxidant Activity

- Studies have shown that pyrazole derivatives can act as effective antioxidants, with some compounds demonstrating significant free radical scavenging abilities in various assays such as DPPH and ABTS .

2. Neuroprotective Effects

- Certain derivatives have been noted for their neuroprotective properties in models of ischemic stroke, significantly reducing infarct areas in animal studies .

3. Anticancer Activity

- Pyrazole derivatives have been investigated for their potential anticancer effects, showing promise in inhibiting tumor growth through various mechanisms, including modulation of kinase activity .

The compound's mechanism of action is believed to involve interaction with specific molecular targets such as enzymes and receptors. For instance, it may inhibit certain kinases involved in cancer progression or modulate pathways related to oxidative stress and inflammation .

Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of pyrazole derivatives, a compound similar to N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxyethanesulfonamide was tested in an oxygen-glucose deprivation model. Results indicated significant neurocytoprotective effects, with a marked reduction in cell death compared to control groups .

Study 2: Anticancer Activity

Another research focused on the anticancer properties of pyrazole derivatives showed that compounds with similar structures inhibited the proliferation of various cancer cell lines. The study highlighted that these compounds could induce apoptosis and inhibit cell cycle progression by targeting specific signaling pathways involved in cancer growth .

Table 1: Summary of Biological Activities

Table 2: Synthesis Pathways

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Formation of Pyrazole | Condensation | Hydrazine, 1,3-diketone |

| Introduction of Pyridine | Coupling | Pyridine boronic acid |

| Final Coupling | Amide Formation | Phenoxyethanesulfonamide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.